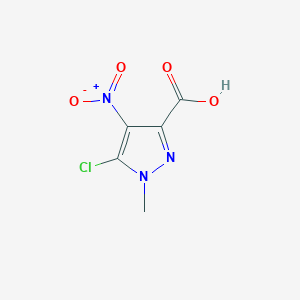

5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound “5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid” is a type of organic compound. It appears as a colorless to light yellow crystal or crystalline powder . It is soluble in some polar organic solvents such as chloroform, dichloromethane, and alcohol solvents, but insoluble in water .

Physical And Chemical Properties Analysis

The physical and chemical properties of “5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid” include a density of 1.40±0.1 g/cm3 (Predicted), a melting point of 164 °C, a boiling point of 339.5±42.0 °C (Predicted), a flash point of 159.1°C, and a vapor pressure of 3.55E-05mmHg at 25°C .Scientific Research Applications

D-Amino Acid Oxidase (DAO) Inhibition

- Role of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid : This compound acts as a potent and selective DAO inhibitor. By protecting DAO cells from oxidative stress induced by D-serine, it may contribute to novel treatments for conditions related to DAO dysregulation .

Tonic Pain Modulation

- Role of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid : This compound specifically prevents formalin-induced tonic pain. Its mechanism of action in pain modulation warrants further investigation .

Synthesis of Pyrazoloquinolines

- Role of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid : The reaction of 5-aminopyrazoles with o-halogen derivatives of aromatic carboxylic acids leads to pyrazoloquinolines. These derivatives, when substituted at the 4-chlorine/bromine or hydroxyl position, offer potential for drug development .

Antibacterial and Antimycobacterial Activities

- Role of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid : Some derivatives of this compound exhibit antibacterial and antimycobacterial activities. Their potential in combating infectious diseases merits exploration .

Other Biological Activities

- Role of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid : Literature reports suggest additional activities, including anti-inflammatory, antitumor, antidiabetic, and antioxidant effects. Further studies are needed to uncover their full potential .

Chemical Synthesis Routes

- Role of 5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid : Various synthetic routes exist for imidazole derivatives, including this compound. Researchers explore efficient methods to access these valuable molecules .

properties

IUPAC Name |

5-chloro-1-methyl-4-nitropyrazole-3-carboxylic acid |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H4ClN3O4/c1-8-4(6)3(9(12)13)2(7-8)5(10)11/h1H3,(H,10,11) |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

PTGAUEBFFKSGSZ-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=C(C(=N1)C(=O)O)[N+](=O)[O-])Cl |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H4ClN3O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

205.55 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-Chloro-1-methyl-4-nitro-1H-pyrazole-3-carboxylic acid | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-N'-(1-phenylethyl)ethanediamide](/img/structure/B2500505.png)

![methyl (2S)-4-methyl-2-[(3-oxo-2,4-dihydroquinoxaline-1-carbonyl)amino]pentanoate](/img/structure/B2500508.png)

![4-(N,N-diethylsulfamoyl)-N-(2-(4-methoxyphenyl)-5-oxido-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)benzamide](/img/structure/B2500509.png)

![7-Chloro-2-(2-(dimethylamino)ethyl)-1-(pyridin-4-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/structure/B2500512.png)

![N-(3-chloro-2-methylphenyl)-2-((4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl)oxy)acetamide](/img/structure/B2500513.png)

![1-[(4-Methoxyphenyl)sulfonyl]-4-{3-[4-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}piperidine](/img/structure/B2500527.png)